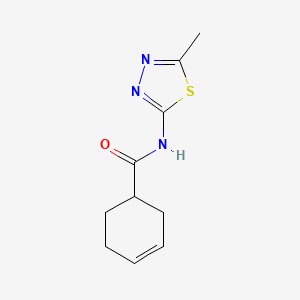

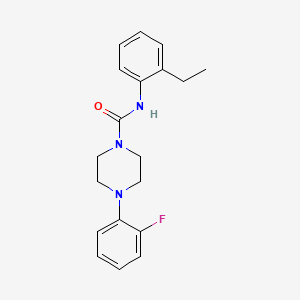

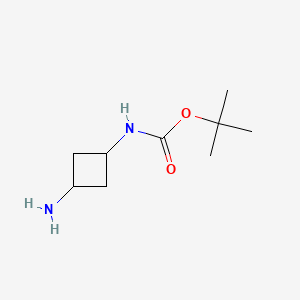

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound with the molecular formula C19H22FN3O and a molecular weight of 327.403 . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

While specific synthesis methods for “N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide” are not available in the search results, piperazine derivatives can be synthesized in a single-step reaction . For instance, a compound was synthesized from 2-fluoro phenyl isocyanate and 1-[(4-fluorophenyl)(phenyl)methyl]piperazine according to a general procedure .Scientific Research Applications

PET Tracers for Serotonin Receptors

Research on analogs of N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has led to the development of PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. These tracers have shown promising results in in vitro and in vivo tests for reversible, selective, and high-affinity binding to 5-HT1A receptors, indicating their potential for improved in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Antibacterial Quinolones

The synthesis of novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, utilizing analogs of the compound , has demonstrated similar in vitro antibacterial activity to ciprofloxacin, suggesting their potential as new antibacterial agents (Ziegler et al., 1990).

Antiallergy Activity

Compounds derived from N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide have been evaluated for antiallergy activity. Specifically, N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and assessed, with several derivatives displaying activity in the passive foot anaphylaxis assay, indicating their potential in the treatment of allergic conditions (Walsh et al., 1990).

Dopamine D3 Receptor Radioligands

The development of carbon-11-labeled carboxamide derivatives for potential PET radioligands imaging of dopamine D3 receptors has involved analogs of the compound. These derivatives have been synthesized and show promise for in vivo imaging, based on their preparation and radiochemical yields (Gao et al., 2008).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine, doped with febuxostat and incorporating structures similar to N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, have been synthesized and evaluated for their antiviral and antimicrobial activities. Some derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential as bioactive compounds (Reddy et al., 2013).

properties

IUPAC Name |

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-2-15-7-3-5-9-17(15)21-19(24)23-13-11-22(12-14-23)18-10-6-4-8-16(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPAXTSKVMWQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)

![6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2639718.png)

![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)

![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)